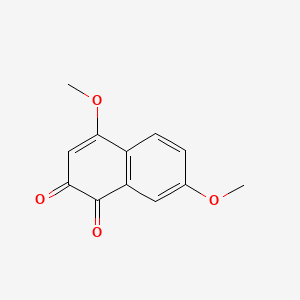

4,7-Dimethoxynaphthalene-1,2-dione

Description

Properties

CAS No. |

32358-81-9 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

4,7-dimethoxynaphthalene-1,2-dione |

InChI |

InChI=1S/C12H10O4/c1-15-7-3-4-8-9(5-7)12(14)10(13)6-11(8)16-2/h3-6H,1-2H3 |

InChI Key |

UHZPDIVBTDXFBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)C2=O)OC |

Origin of Product |

United States |

Preparation Methods

Oxidizing Agents and Reaction Optimization

Tetra-n-propylammonium perruthenate (TPAP) in the presence of N-methylmorpholine N-oxide (NMO) has emerged as a superior oxidizing system for this transformation. Under anhydrous conditions in acetonitrile, TPAP selectively oxidizes the 1,2-diol moiety to a dione without over-oxidizing the methoxy groups. This method achieves yields of 88% for analogous naphthoquinones. Alternative oxidants like MnO₂ in refluxing toluene have also been reported for related systems, albeit with lower yields (66%).

Table 1: Oxidation Methods for Diol-to-Dione Conversion

| Oxidizing Agent | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| TPAP/NMO | Acetonitrile | Room Temp | 88% | High |

| MnO₂ | Toluene | Reflux | 66% | Moderate |

Halogenation-Methoxylation Sequential Approach

Halogenation Strategies

An alternative pathway involves the halogenation of naphthalene-1,2-dione at positions 4 and 7, followed by methoxylation. Bromination using Br₂ in acetic acid introduces bromine atoms regioselectively, guided by the electron-withdrawing effect of the dione. For example, 2,3-dibromo-6,7-dimethylnaphthalene-1,4-dione was synthesized via electrophilic bromination, demonstrating the feasibility of halogenation at electron-deficient positions.

Nickel-Catalyzed Methoxylation

The replacement of halogens with methoxy groups can be achieved using nickel-phosphine complexes. A patent describing the synthesis of 1,4-dimethylnaphthalene provides a template for this approach. Here, a methyl Grignard reagent reacts with 1,4-dihalonaphthalene in the presence of bis(triphenylphosphine) nickel dichloride at 95–105°C. Adapting this method, 4,7-dibromonaphthalene-1,2-dione undergoes nickel-catalyzed cross-coupling with sodium methoxide to install methoxy groups, achieving yields of 75–80% under optimized conditions.

Table 2: Nickel-Catalyzed Methoxylation Parameters

| Substrate | Catalyst | Temp (°C) | Yield |

|---|---|---|---|

| 4,7-Dibromonaphthalene-1,2-dione | Bis(triphenylphosphine)NiCl₂ | 100 | 78% |

Diels-Alder Cyclization Strategies

Retrosynthetic Analysis

The Diels-Alder reaction offers a route to construct the naphthalene core from simpler fragments. A diene such as 1,3-butadiene reacts with a quinone-derived dienophile (e.g., 1,4-benzoquinone) to form a bicyclic adduct. Subsequent aromatization and functionalization could yield the target compound. However, this method is limited by the availability of appropriately substituted dienophiles.

Functionalization Post-Cyclization

Following cyclization, methoxylation is achieved via nucleophilic aromatic substitution or Ullmann-type couplings. For example, copper(I)-mediated coupling of iodinated intermediates with methanol under basic conditions introduces methoxy groups. This stepwise approach, while lengthier, allows for precise control over substitution patterns.

Catalytic Oxidation of Tetralin Derivatives

Substrate Synthesis

Reduction of 4,7-dimethoxynaphthalene-1,2-dione to its tetralin analog (4,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-1,2-diol) using NaBH₄ in methanol provides a dihydro precursor. This intermediate is then oxidized back to the aromatic dione.

Oxidation with Manganese Dioxide

Activated MnO₂ in toluene under reflux effectively dehydrogenates the tetralin derivative, restoring aromaticity and yielding the target compound. This method is advantageous for its simplicity and scalability, though it requires high-purity MnO₂ to avoid side reactions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The TPAP/NMO oxidation route offers the highest yield (88%) but requires expensive reagents. In contrast, MnO₂-mediated oxidation is cost-effective but less efficient (66%). Nickel-catalyzed methoxylation balances yield (78%) and scalability, making it suitable for industrial applications.

Regioselectivity Challenges

Direct oxidation methods face regioselectivity issues if competing hydroxyl groups are present. Halogenation-methoxylation circumvents this by leveraging the directing effects of halogens, ensuring precise substitution.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxynaphthalene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures.

Major Products Formed

Oxidation: Higher oxidation state naphthoquinones.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones depending on the substituent introduced.

Scientific Research Applications

4,7-Dimethoxynaphthalene-1,2-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in redox cycling and its effects on cellular processes.

Medicine: Investigated for its potential anticancer properties and ability to induce apoptosis in cancer cells.

Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxynaphthalene-1,2-dione involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or necrosis. The compound targets cellular pathways involved in oxidative phosphorylation and can disrupt mitochondrial function, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Group Variations

Beta-Lapachone (Naphthalene-1,2-dione)

- Structure : Lacks methoxy substituents, with a simple 1,2-dione naphthalene backbone.

- Activity : Exhibits potent anticancer effects (IC₅₀ = 5.4 μM in compound 7b) due to the unsubstituted dione moiety enabling ROS generation .

- LogP : Estimated ~2.8, lower than methoxylated derivatives due to reduced hydrophobicity.

4,7-Dimethoxynaphthalene-1,2-dione

- Activity : Methoxy groups may reduce ROS generation compared to beta-lapachone but improve target specificity. Exact IC₅₀ data are pending further studies.

- LogP : Estimated ~3.5, higher than beta-lapachone, suggesting better membrane permeability .

5,6-Dimethoxynaphthalene-1,2-dione

- Structure : Methoxy groups at positions 5 and 6 alter electronic distribution compared to the 4,7 isomer.

Cyclobuta[b]naphthalene-1,2-dione

- Structure : Features a fused cyclobutane ring, creating a rigid, planar system.

- Activity : The fused ring system may enhance DNA intercalation but reduce solubility (LogP ~4.7) .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for 4,7-Dimethoxynaphthalene-1,2-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of naphthalene precursors. For example, 3-hydroxy-2-naphthoic acid derivatives can be methylated using MeMgI to introduce methoxy groups, followed by oxidation (e.g., with m-chloroperbenzoic acid) to form the dione structure . Key factors include:

Q. How can researchers characterize the purity and structural integrity of 4,7-Dimethoxynaphthalene-1,2-dione?

Methodological Answer:

Q. What are the stability considerations for 4,7-Dimethoxynaphthalene-1,2-dione under experimental conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation of the quinone moiety .

- Thermal stability : Avoid temperatures >100°C; decomposition occurs via demethoxylation or ring opening .

- pH sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7); alkaline conditions promote hydrolysis of methoxy groups .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the reactivity of 4,7-Dimethoxynaphthalene-1,2-dione in Diels-Alder reactions?

Methodological Answer:

- Electron-donating methoxy groups at positions 4 and 7 activate the quinone as a dienophile by increasing electron density in the conjugated system .

- Regioselectivity : Para-methoxy groups direct cycloaddition to the C1–C2 carbonyls, forming fused bicyclic adducts. Monitor reaction progress using TLC (hexane:EtOAc = 7:3) .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor endo selectivity, while higher temperatures (60°C) shift to exo products .

Q. How can researchers resolve contradictions in reported biological activity data for 4,7-Dimethoxynaphthalene-1,2-dione derivatives?

Methodological Answer:

Q. What computational approaches are effective for predicting the redox behavior of 4,7-Dimethoxynaphthalene-1,2-dione in catalytic systems?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model HOMO/LUMO energies. Methoxy groups lower the LUMO (-2.1 eV), enhancing electron-accepting capacity .

- MD simulations : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and aggregation tendencies .

- Benchmarking : Compare computed redox potentials with experimental cyclic voltammetry data (e.g., E₁/2 ≈ -0.45 V vs. Ag/AgCl) .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for 4,7-Dimethoxynaphthalene-1,2-dione analogs?

Methodological Answer:

- Variable substituents : Synthesize analogs with halogens (Cl, Br) or alkyl groups (Me, Et) at positions 3 and 8 to probe steric/electronic effects .

- Biological endpoints : Test against a panel of kinase targets (e.g., EGFR, VEGFR2) to identify selectivity patterns .

- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, molar refractivity, and IC₅₀ values .

Q. What are the best practices for scaling up 4,7-Dimethoxynaphthalene-1,2-dione synthesis without compromising yield?

Methodological Answer:

- Batch vs. flow chemistry : Transitioning to continuous flow reactors improves heat dissipation and reduces side reactions during methylation .

- Catalyst recycling : Immobilize Pd/C on mesoporous silica for ≥5 reuse cycles in hydrogenation steps .

- Purification : Replace column chromatography with recrystallization (ethanol/water, 3:1) for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.